molecular formula C9H11Cl2N B8228308 7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B8228308
M. Wt: 204.09 g/mol
InChI Key: LPMBHMUUGMNOQY-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with a unique structure that includes a chloro-substituted indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves organic synthesis reactions. One common method includes the reaction of 7-chloroindene with ammonia or an amine under specific conditions to form the desired amine compound. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The chloro-substituted indene ring structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    2,3-Dihydro-1H-inden-1-amine hydrochloride: Lacks the chloro substitution, resulting in different chemical and biological properties.

    7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness: The presence of the chloro group in 7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10ClN·HCl
  • Molecular Weight : Approximately 167.635 g/mol
  • Structure : The compound features a chloro substituent and an amine functional group, contributing to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the chlorine atom enhances binding affinity to specific receptors or enzymes, while the amine group facilitates interactions with biological molecules. These interactions can lead to modulation of signaling pathways, potentially impacting cellular functions.

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The exact efficacy of 7-chloro derivatives is still under investigation.
  • Antiparasitic Potential : The compound has been explored for its potential as a ligand in receptor binding studies related to parasitic infections. Its structural analogs have shown promise in inhibiting enzymes crucial for the survival of organisms such as Plasmodium spp., which causes malaria .
  • Cytotoxicity : Some studies have suggested that related compounds may possess cytotoxic properties against cancer cell lines, indicating a potential role in cancer therapy development.

Case Studies

Several studies have examined the biological activity of 7-chloro derivatives and their analogs:

StudyFindings
Investigated the synthesis and characterization of 7-chloro derivatives, noting their potential as intermediates in drug development.
Identified enzyme inhibition properties against Plasmodium DHODH, suggesting potential use in malaria treatment.
Explored structure–activity relationships (SAR) indicating that halogen substitutions enhance antimicrobial potency.

Efficacy Data

A comparative analysis of related compounds highlights the activity levels against specific targets:

CompoundTargetIC50 (μM)
7-Chloro derivativePfDHODH0.024 (0.021–0.027)
Tetrahydro derivativesPfDHODH0.0089 (0.0073–0.011)
2-Naphthyl derivativePfDHODH0.047

These results indicate that modifications to the indene structure can significantly impact biological activity.

Properties

IUPAC Name

7-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-7-3-1-2-6-4-5-8(11)9(6)7;/h1-3,8H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMBHMUUGMNOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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